1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine

Overview

Description

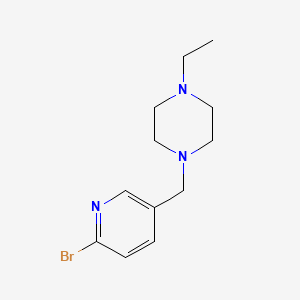

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It features a bromopyridine moiety attached to a piperazine ring, which is further substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine typically involves the reaction of 6-bromopyridine-3-carbaldehyde with 4-ethylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a reducing agent like sodium triacetoxyborohydride . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine N-oxides.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Hydrogenated pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

- 4-((6-Bromopyridin-3-yl)methyl)morpholine

- N-((6-Bromopyridin-3-yl)methyl)-2-methoxyethan-1-amine

Comparison: 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to 4-((6-Bromopyridin-3-yl)methyl)morpholine, the piperazine derivative may exhibit different pharmacokinetic properties and binding affinities. The methoxyethanamine derivative, on the other hand, may have different solubility and stability profiles .

Biological Activity

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C12H18BrN3

- Molecular Weight : Approximately 284.2 g/mol

- CAS Number : 1231930-25-8

The compound features a brominated pyridine moiety attached to a piperazine ring, which plays a critical role in its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Protein Kinase Inhibition : Studies have demonstrated that this compound selectively inhibits certain protein kinases involved in cancer signaling pathways. This inhibition can disrupt cellular signaling and potentially slow tumor growth.

- Cytochrome P450 Inhibition : It has been identified as a selective inhibitor of cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6. These enzymes are crucial for drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs.

- Binding Affinity : The bromopyridine moiety enhances the compound's binding affinity to various receptors and enzymes, modulating their activity and leading to diverse biological effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Target | Activity | Significance |

|---|---|---|

| Protein Kinases | Selective inhibition | Potential applications in cancer therapy. |

| Cytochrome P450 Enzymes | Inhibition of CYP2C19 and CYP2D6 | Affects drug metabolism; important in polypharmacy. |

| Other Enzymatic Targets | Variable interaction profiles | May influence various signaling pathways. |

Case Studies

Several studies have explored the biological activity of this compound:

- Cancer Therapeutics : A study investigated its efficacy as a protein kinase inhibitor in various cancer cell lines, reporting significant reductions in cell proliferation at micromolar concentrations. The compound showed selective inhibition against specific kinases associated with tumor growth, indicating its potential as an anticancer agent.

- Drug Interaction Studies : Research focusing on its cytochrome P450 inhibition revealed that co-administration with other drugs could lead to altered plasma concentrations, necessitating careful monitoring in clinical settings. This highlights the importance of understanding drug-drug interactions involving this compound.

- Synthetic Pathways and Analog Development : Researchers have synthesized various analogs based on the structure of this compound to enhance its biological properties. Modifications to the piperazine ring and brominated pyridine have yielded compounds with improved potency against targeted kinases .

Properties

IUPAC Name |

1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNPLEDMMNWHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.